4-Benzyloxybenzyl alcohol
CAS No.: 836-43-1
Cat. No.: VC21099343
Molecular Formula: C14H14O2
Molecular Weight: 214.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 836-43-1 |
---|---|
Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
IUPAC Name | (4-phenylmethoxyphenyl)methanol |
Standard InChI | InChI=1S/C14H14O2/c15-10-12-6-8-14(9-7-12)16-11-13-4-2-1-3-5-13/h1-9,15H,10-11H2 |
Standard InChI Key | OEBIVOHKFYSBPE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Canonical SMILES | C1=CC=C(C=C1)COC2=CC=C(C=C2)CO |
Introduction
Chemical Properties and Structure
Physical and Chemical Properties
4-Benzyloxybenzyl alcohol exhibits distinct physical properties that influence its handling and applications in chemical synthesis. The following table summarizes its key physical properties:
Property | Value |
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Molecular Formula | C14H14O2 |
Molecular Weight | 214.26 g/mol |
Melting Point | 86-87°C (literature) |
Boiling Point | 314.4°C (rough estimate) |
Density | 1.0781 (rough estimate) |
Refractive Index | 1.5300 (estimate) |
Physical Form | Powder |
Color | Off-white |
Solubility | Soluble in methanol |
pKa | 14.52±0.10 (predicted) |
The compound shows moderate solubility in polar organic solvents, particularly methanol . This solubility profile facilitates its use in various reaction media and purification processes. The relatively high melting point reflects the compound's crystalline nature and structural stability .
Chemical Structure and Reactivity
The structure of 4-benzyloxybenzyl alcohol consists of a benzyl group connected to another benzene ring through an oxygen atom, forming an ether linkage. The second benzene ring carries a hydroxymethyl group, providing the alcohol functionality. This structural arrangement can be represented by the SMILES notation: OCC1=CC=C(OCC2=CC=CC=C2)C=C1 .
The compound's reactivity is primarily centered around its hydroxyl group, which can participate in various reactions including esterification, oxidation, and substitution. The benzyloxy group serves as a protecting group for the phenolic oxygen, while the primary alcohol can undergo selective transformations . This dual functionality makes it particularly valuable in multistep synthetic processes.
Synthesis and Preparation Methods
The synthesis of 4-benzyloxybenzyl alcohol typically involves the benzylation of 4-hydroxybenzyl alcohol or related precursors. While the search results don't provide specific synthetic routes, the common methods likely involve:
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Williamson ether synthesis using 4-hydroxybenzyl alcohol and benzyl halides (typically benzyl chloride or bromide) in the presence of a base
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Reduction of corresponding carboxylic acid derivatives such as 4-benzyloxybenzoic acid or its esters
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Protection of the phenolic hydroxyl group of 4-hydroxybenzaldehyde followed by reduction of the aldehyde functionality
The compound can be prepared with high purity (≥98%) as indicated by commercial specifications . Laboratory-scale preparation usually requires standard organic chemistry techniques, including appropriate purification methods such as recrystallization to achieve the reported melting point range of 84-88°C .
Applications and Uses
Organic Synthesis Applications
4-Benzyloxybenzyl alcohol serves as a crucial building block in organic synthesis. It has been employed in the preparation of various biologically active compounds, particularly:
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Synthesis of 13C-labelled derivatives of isoflavonoid phytoestrogens, including genistein, biochanin A, daidzein, and formononetin
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Preparation of benzyl4-(tert-butyldiphenylsiloxy-M 1-carbamoyloxymethyl)phenylether and related compounds
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Development of ethyl 4-benzyloxybenzoate analogues with hypolipidemic activity
The compound's structure allows for selective transformations, making it valuable in multistep syntheses where protecting group strategies are essential. Its benzyl ether moiety can be selectively cleaved under various conditions, providing a means to unmask phenolic hydroxyl groups at appropriate stages of synthesis .
Pharmaceutical Research Applications
In pharmaceutical research, 4-benzyloxybenzyl alcohol and its derivatives have demonstrated potential therapeutic applications:
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Antimycobacterial activity: Derivatives such as N-(4-(benzyloxy)benzyl)-4-aminoquinolines have been evaluated against Mycobacterium tuberculosis, showing significant inhibition of bacterial growth
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CXCR4 receptor inhibition: Some derivatives can inhibit the activation of the CXCR4 receptor, which plays a role in immune cell trafficking and HIV-1 infection
These findings highlight the compound's importance as a scaffold for developing novel therapeutic agents with diverse biological activities.
Polymer Chemistry Applications
The resin-bound form of 4-benzyloxybenzyl alcohol finds extensive use in polymer chemistry:
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Modification of polymer properties for enhanced performance in coatings and adhesives
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Development of functionalized polymers for specialized applications in automotive and construction industries
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Creation of polymer-supported reagents and catalysts for sustainable chemical processes
The polymer-bound form offers advantages in terms of handling, recyclability, and application in continuous flow processes .
Chromatography and Analytical Applications
The compound and its derivatives serve as important tools in analytical chemistry:
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Use as a stationary phase component in chromatographic techniques for efficient separation of compounds
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Application in the development of specialty resins for purification processes
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Utilization in solid-phase extraction methods for sample preparation
These applications leverage the compound's unique structural features and functional group compatibility.
Resin-Bound Forms and Their Applications
4-Benzyloxybenzyl alcohol is frequently employed in its resin-bound form, particularly in solid-phase synthesis applications. The resin-bound version typically contains 1.0-1.4 mmol/g of functional loading with 100-200 mesh particle size distribution .
The resin-bound form offers several advantages:
In peptide synthesis, the resin-bound form functions by activating the carboxyl group of incoming amino acids, which then react with the resin's reactive groups to form peptide bonds. This facilitates the sequential assembly of peptide chains through solid-phase synthesis techniques.
Biochemical Properties and Mechanisms
Interaction with Biological Systems
4-Benzyloxybenzyl alcohol interacts with various enzymes and proteins, potentially influencing biochemical reactions. It has been studied for its effects on:
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Cell signaling pathways and gene expression
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Cellular metabolism and function
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Enzyme inhibition or activation through binding to specific biomolecules
The compound's benzyloxy group can interact with hydrophobic binding pockets in proteins, while its hydroxyl group can participate in hydrogen bonding, contributing to its biological activity profile.
Molecular Mechanisms in Research Applications
At the molecular level, 4-benzyloxybenzyl alcohol and its derivatives exert effects through various mechanisms:
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In peptide synthesis, it facilitates the formation of peptide bonds through activation of carboxyl groups
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Some derivatives inhibit specific receptors, such as CXCR4, by blocking their activation by natural ligands or pathogens
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The compound can serve as a scaffold for developing molecules that target specific biochemical pathways
These mechanisms highlight the compound's versatility in biological and medicinal chemistry research.
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